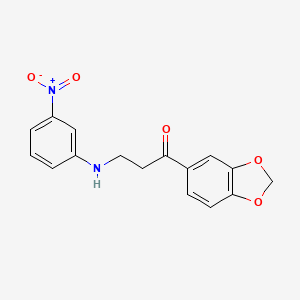

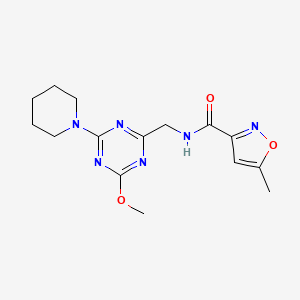

2-oxo-6-(piperidin-1-ylsulfonyl)-N-(thiophen-2-ylmethyl)-1,2-dihydroquinoline-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "2-oxo-6-(piperidin-1-ylsulfonyl)-N-(thiophen-2-ylmethyl)-1,2-dihydroquinoline-4-carboxamide" is a derivative of 1,2-dihydroquinoline, which is a scaffold known to possess various biological activities. The molecule includes a thiophene moiety, a piperidine ring, and a quinoline core, which are common structures in medicinal chemistry due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of related 1,2-dihydroquinoline derivatives has been reported in the literature. For instance, a series of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide hybrids were synthesized using peptide coupling agents with substituted N-phenyl piperazines and piperidines, yielding good to excellent results . Another study described a simple method for the rapid synthesis of oxoquinoline carboxamide derivatives through a one-pot, multi-component reaction involving enaminones, aromatic aldehydes, and cyanoacetamide, with piperidine as a catalyst . These methods highlight the versatility and efficiency of synthesizing quinoline derivatives, which could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a bicyclic system consisting of a benzene ring fused to a pyridine ring. In the case of the compound of interest, the quinoline core is modified with a sulfonyl-substituted piperidine and a thiophen-2-ylmethyl group. The electronic structure and interactions such as O-H...O and C-H...O hydrogen bonds play a significant role in the crystallization and stability of these molecules, as observed in closely related compounds .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including Michael addition, imine-enamine tautomerization, and cyclization, as part of their synthesis . The functional groups present in the compound, such as the carboxamide and sulfonyl groups, may also participate in further chemical transformations, potentially leading to a wide range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of hydrogen bond donors and acceptors, as well as the potential for tautomeric shifts, can affect their solubility, stability, and reactivity. The crystalline form of these compounds can exhibit different dimensional networks due to hydrogen bonding, which is crucial for understanding their behavior in solid-state and their interactions with biological targets .

Eigenschaften

IUPAC Name |

2-oxo-6-piperidin-1-ylsulfonyl-N-(thiophen-2-ylmethyl)-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S2/c24-19-12-17(20(25)21-13-14-5-4-10-28-14)16-11-15(6-7-18(16)22-19)29(26,27)23-8-2-1-3-9-23/h4-7,10-12H,1-3,8-9,13H2,(H,21,25)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSZMEKLYBMHPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C=C3C(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-oxo-6-(piperidin-1-ylsulfonyl)-N-(thiophen-2-ylmethyl)-1,2-dihydroquinoline-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Azaspiro[4.5]decane-9-carboxylic acid](/img/structure/B2542880.png)

![7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one](/img/no-structure.png)

![2-chloro-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B2542882.png)

![ethyl 5-[(1-cyanocyclobutyl)(methyl)carbamoyl]-1H-indole-2-carboxylate](/img/structure/B2542888.png)

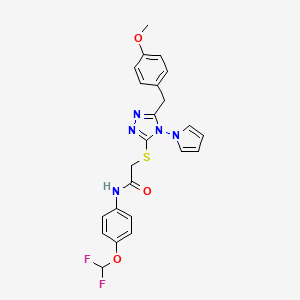

![7-(3,4-dimethylphenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2542893.png)

![(Z)-methyl 2-(6-acetamido-2-((2-(2,4-dichlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2542898.png)